molecular formula C22H40O6 B14404077 Nonadecane-1,1,1-tricarboxylic acid CAS No. 88243-07-6

Nonadecane-1,1,1-tricarboxylic acid

Cat. No.: B14404077
CAS No.: 88243-07-6
M. Wt: 400.5 g/mol
InChI Key: KPKONSLSBZIVLB-UHFFFAOYSA-N
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Description

Nonadecane-1,1,1-tricarboxylic acid is a long-chain aliphatic carboxylic acid with three carboxyl groups attached to the first carbon of a nonadecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonadecane-1,1,1-tricarboxylic acid typically involves the reaction of nonadecane with a tricarboxylating agent under controlled conditions. One common method involves the use of a strong base, such as sodium hydroxide, to facilitate the addition of carboxyl groups to the nonadecane backbone .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the tricarboxylation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Nonadecane-1,1,1-tricarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary alcohols.

Scientific Research Applications

Nonadecane-1,1,1-tricarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nonadecane-1,1,1-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

  • Octadecane-1,1,1-tricarboxylic acid
  • Eicosane-1,1,1-tricarboxylic acid
  • Hexadecane-1,1,1-tricarboxylic acid

Comparison: Nonadecane-1,1,1-tricarboxylic acid is unique due to its specific chain length and the presence of three carboxyl groups. Compared to similar compounds, it offers distinct properties such as higher melting point and different reactivity patterns. These differences make it suitable for specific applications where other tricarboxylic acids may not be as effective .

Properties

CAS No.

88243-07-6

Molecular Formula

C22H40O6

Molecular Weight

400.5 g/mol

IUPAC Name

nonadecane-1,1,1-tricarboxylic acid

InChI

InChI=1S/C22H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19(23)24,20(25)26)21(27)28/h2-18H2,1H3,(H,23,24)(H,25,26)(H,27,28)

InChI Key

KPKONSLSBZIVLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

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